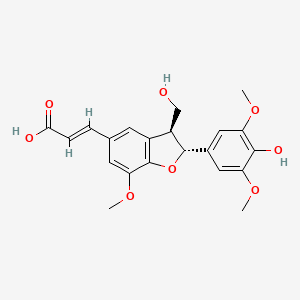![molecular formula C21H23N3O2S2 B2926874 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252889-34-1](/img/structure/B2926874.png)
3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is an interesting structure that merges features of thieno[3,2-d]pyrimidinone and dihydroquinoline. It offers a diverse range of reactivity due to the presence of multiple functional groups, making it valuable in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, one approach starts with a thieno[3,2-d]pyrimidinone scaffold. The sulfanyl group is introduced via a nucleophilic substitution reaction using 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthiol. Butylation of the thieno[3,2-d]pyrimidinone core completes the synthesis. Careful control of temperature, solvent, and pH is crucial to ensure high yields and purity.
Industrial Production Methods
For large-scale industrial production, optimizing the reaction conditions to maximize yield and minimize by-products is essential. This often involves the use of automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the sulfanyl group, producing sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxoethyl or the quinoline ring, leading to various reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the thieno[3,2-d]pyrimidinone core or the quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidants.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: : Halogenated derivatives and organometallic reagents facilitate substitution reactions under controlled temperatures and specific solvents.
Major Products
Sulfoxides and Sulfones: from oxidation.
Alcohols and amines: from reduction reactions.
Functionalized derivatives: depending on the substitution reaction.
Scientific Research Applications
The compound has diverse applications:
Chemistry: : Useful as an intermediate in synthesizing complex organic molecules.
Biology: : Potential as a biochemical probe due to its unique structural features.
Medicine: : Investigated for its possible therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in materials science for developing novel polymers and coatings.
Mechanism of Action
Effects and Pathways
In biological systems, the compound interacts with various molecular targets, possibly through its quinoline and thieno[3,2-d]pyrimidinone moieties. These interactions may inhibit or activate specific enzymes or receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidinones: : Share the core structure but lack the quinoline moiety.
Quinolines: : Have the quinoline ring but differ in their functional group arrangements.
Thienopyrimidin-4(3H)-ones: : Differ in substitution patterns but share the core structure.
Uniqueness
What sets 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one apart is its combination of multiple reactive groups and structural motifs, which confer a unique spectrum of reactivity and biological activity.
This compound is a powerhouse of potential in several research domains, offering a blend of structural complexity and versatility
Properties
IUPAC Name |
3-butyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-3-11-24-20(26)19-16(10-13-27-19)22-21(24)28-14-18(25)23-12-6-8-15-7-4-5-9-17(15)23/h4-5,7,9-10,13H,2-3,6,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXCCDZNQHHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2926791.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)



![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)



![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)
![2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2926809.png)

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)
